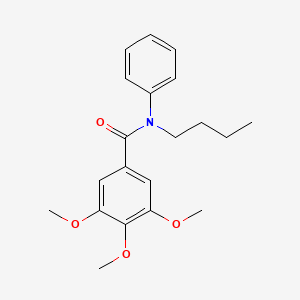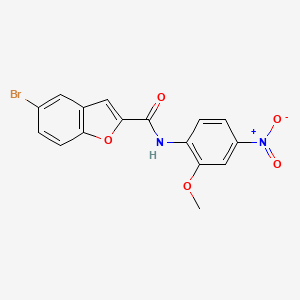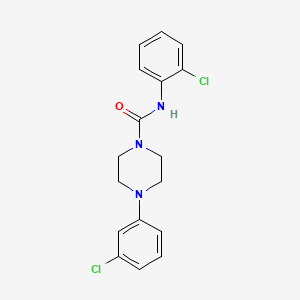
3-Benzyl-1,1-diphenylurea
Overview
Description
N’-benzyl-N,N-diphenylurea: is an organic compound with the molecular formula C20H20N2O. It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N’-benzyl-N,N-diphenylurea, also known as 1,3-diphenylurea, primarily targets the Epoxide hydrolase in Mycobacterium tuberculosis . Epoxide hydrolase is an enzyme that catalyzes the conversion of epoxides to diols, playing a crucial role in the detoxification of xenobiotics and metabolism of endogenous compounds .
Mode of Action
It is known that the compound interacts with its target, epoxide hydrolase, leading to changes in the enzyme’s activity
Biochemical Pathways
N’-benzyl-N,N-diphenylurea is known to affect the cytokinin oxidase/dehydrogenase (CKO/CKX) pathway . CKO/CKX is an enzyme that degrades cytokinins, plant hormones that regulate various physiological processes. Inhibitors of this enzyme, such as N’-benzyl-N,N-diphenylurea, can increase cytokinin levels, thereby affecting plant growth, development, and yield .
Result of Action
The molecular and cellular effects of N’-benzyl-N,N-diphenylurea’s action are largely related to its impact on cytokinin levels. By inhibiting CKO/CKX, the compound can increase cytokinin levels, which can positively affect plant growth, development, and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Benzylamine with Diphenylcarbamoyl Chloride: This method involves the reaction of benzylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Reaction of Benzyl Isocyanate with Diphenylamine: Another method involves the reaction of benzyl isocyanate with diphenylamine. This reaction can be carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of N’-benzyl-N,N-diphenylurea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-benzyl-N,N-diphenylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N’-benzyl-N,N-diphenylurea can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol and diphenylurea derivatives.
Reduction: Formation of benzylamine and diphenylamine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of N’-benzyl-N,N-diphenylurea.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a cytokinin, a class of plant hormones that promote cell division and growth.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of polymers and resins.
- Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N,N-diphenylurea: A simpler derivative of urea with two phenyl groups.
N-benzyl-N-phenylurea: A related compound with one benzyl and one phenyl group.
N,N’-diphenylthiourea: A sulfur analog of N,N-diphenylurea.
Uniqueness: N’-benzyl-N,N-diphenylurea is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications, including as a cytokinin in plant biology and as a potential therapeutic agent in medicine.
Properties
IUPAC Name |
3-benzyl-1,1-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(21-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXMRIZJVQNJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4397137.png)



![2-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4397155.png)
![1-[2-(4-Methylphenyl)indolizin-3-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4397158.png)
![4-{[(3-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397170.png)


![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4397192.png)

![4-PROPANAMIDO-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4397220.png)
![ethyl 4-acetyl-2'-amino-1',5-dimethyl-2-oxo-1'H-spiro[furan-3,4'-quinoline]-3'-carboxylate](/img/structure/B4397225.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397233.png)
